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Compound of Interest

Compound Name: 2-Iodo-6-(trifluoromethyl)pyrazine

Cat. No.: B142757 Get Quote

Abstract: 2-Iodo-6-(trifluoromethyl)pyrazine (CAS No. 141492-94-6) is a halogenated and

fluorinated pyrazine derivative of significant interest in synthetic chemistry, serving as a

versatile building block for the development of novel pharmaceutical and agrochemical agents.

[1][2] The presence of iodo and trifluoromethyl groups on the pyrazine scaffold imparts unique

reactivity and physicochemical properties. Accurate structural confirmation and purity

assessment are paramount, necessitating a thorough understanding of its spectroscopic

characteristics. This technical guide provides an in-depth analysis of the expected Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for

this compound. Methodologies for data acquisition are detailed, and spectral features are

interpreted based on fundamental principles and comparative data from related structures.

Molecular Structure and Physicochemical
Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure.

Systematic Name: 2-Iodo-6-(trifluoromethyl)pyrazine

CAS Number: 141492-94-6[3][4]

Molecular Formula: C₅H₂F₃IN₂[3]

Molecular Weight: 273.98 g/mol
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The pyrazine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 4. In

this derivative, the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine

atom significantly influence the electronic environment and, consequently, the spectroscopic

output.

Sample Preparation
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Caption: Generalized workflow for NMR spectroscopic analysis.

Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

[5]2. Sample Preparation: Approximately 10-20 mg of 2-Iodo-6-(trifluoromethyl)pyrazine is

dissolved in a suitable deuterated solvent (e.g., CDCl₃), with tetramethylsilane (TMS) added

as an internal standard for ¹H and ¹³C NMR.

¹H NMR Acquisition: A standard single-pulse experiment is used with a sufficient number of

scans (e.g., 16) to achieve a good signal-to-noise ratio. [5]4. ¹³C NMR Acquisition: A proton-

decoupled pulse program is employed. Due to the low natural abundance of ¹³C, a larger

number of scans (e.g., 1024) is required. [5]5. ¹⁹F NMR Acquisition: A standard single-pulse
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experiment is typically sufficient. An external or internal reference like CFCl₃

(trichlorofluoromethane) or C₆H₅CF₃ (benzotrifluoride) is used. [6][7]

¹H NMR Spectral Analysis
The molecule has two aromatic protons on the pyrazine ring. Their chemical shifts are

influenced by the opposing effects of the substituents. The trifluoromethyl group is strongly

electron-withdrawing, deshielding nearby protons, while the iodine atom is less withdrawing

and has a significant anisotropic effect.

H-3: This proton is ortho to the iodine atom and meta to the CF₃ group. It is expected to

appear at a lower field (downfield).

H-5: This proton is meta to the iodine atom and ortho to the CF₃ group. The strong

deshielding from the adjacent CF₃ group will likely shift this proton further downfield

compared to H-3.

The two protons should appear as distinct singlets or very finely split doublets (due to small 4-

bond H-H coupling, ⁴JHH), as they are not adjacent.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show five distinct carbon signals. The key features are the large

coupling constants between fluorine and carbon (JCF). [8]

C-2 & C-6: These carbons are directly bonded to the electronegative iodine and the CF₃

group, respectively, and will be significantly affected. The C-6 carbon, attached to the CF₃

group, will appear as a quartet with a coupling constant (²JCF) of approximately 30-35 Hz.

[6][9]* C-3 & C-5: These are the protonated carbons. Their chemical shifts will be influenced

by their position relative to the substituents.

CF₃: The carbon of the trifluoromethyl group will appear as a prominent quartet due to one-

bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant typically in

the range of 270-275 Hz. [6][9]

¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. [10]
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CF₃ Group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent

and are not coupled to any other fluorine atoms. Therefore, the ¹⁹F NMR spectrum is

expected to show a single, sharp singlet. Based on data for 2-(Trifluoromethyl)pyrazine, the

chemical shift is expected around -58 to -65 ppm relative to CFCl₃. [6][11]

Summary of Predicted NMR Data

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H ~8.8 - 9.1 s - H-5 (or H-3)

~8.7 - 8.9 s - H-3 (or H-5)

¹³C ~145 - 155 q ²JCF ≈ 30-35 C-6

~140 - 150 m - C-3 / C-5

~120 - 130 s - C-2

~118 - 122 q ¹JCF ≈ 270-275 CF₃

¹⁹F ~ -58 to -65 s - CF₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating

fragment ions and creating a library-searchable spectrum.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio (m/z).

Analysis of Molecular Ion and Fragmentation
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 274, corresponding to the

molecular weight of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N). The presence of

iodine (¹²⁷I is 100% abundant) will make this peak very distinct and easy to identify.

Fragmentation Pattern: The fragmentation is driven by the cleavage of the weakest bonds

and the formation of stable fragments. The C-I bond is relatively weak and its cleavage is a

highly probable event. [12] A plausible fragmentation pathway is outlined below:

2-Iodo-6-(trifluoromethyl)pyrazine

m/z = 274 (M⁺)

[C₅H₂F₃N₂]⁺

m/z = 147

- I•

[C₅H₂IN₂]⁺

m/z = 205

[C₄H₂N₂]⁺

m/z = 78

- CF₃•
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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